

# An In-depth Technical Guide to the Chemical Properties and Structure of Methanol

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## Compound of Interest

Compound Name: Methanol

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## Introduction

**Methanol** (CH<sub>3</sub>OH), the simplest aliphatic alcohol, is a fundamental building block in organic synthesis and a widely utilized solvent in research and industry.<sup>[1]</sup> Its unique physicochemical properties, stemming from its small size, polarity, and ability to engage in hydrogen bonding, make it a versatile reagent and medium for a vast array of chemical transformations. This technical guide provides a comprehensive overview of the core chemical properties and structural features of **methanol**, with a focus on quantitative data and detailed experimental methodologies relevant to professionals in the scientific community.

## Molecular Structure and Properties

**Methanol** possesses a simple molecular structure consisting of a methyl group bonded to a hydroxyl group. The carbon atom is sp<sup>3</sup> hybridized, resulting in a tetrahedral geometry around it.<sup>[2]</sup> The C-O-H bond angle is approximately 108.9°, slightly less than the ideal tetrahedral angle due to the presence of lone pairs on the oxygen atom.<sup>[3]</sup>

The significant difference in electronegativity between the oxygen and hydrogen atoms (3.44 and 2.20 on the Pauling scale, respectively) creates a highly polar O-H bond.<sup>[4]</sup> This polarity, along with the C-O bond polarity, results in a net molecular dipole moment, making **methanol** a polar protic solvent.<sup>[4]</sup> This polarity and the presence of the hydroxyl group are the primary determinants of its physical and chemical properties.

**Table 1: Molecular and Structural Properties of Methanol**

| Property          | Value              | Reference(s) |
|-------------------|--------------------|--------------|
| Molecular Formula | CH <sub>3</sub> OH | [5]          |
| Molar Mass        | 32.04 g/mol        | [6]          |
| C-O Bond Length   | 1.427 Å            | [2][7]       |
| O-H Bond Length   | 0.956 Å            | [3][7]       |
| C-H Bond Length   | 1.096 Å            | [2][7]       |
| C-O-H Bond Angle  | 108.9°             | [3][8]       |
| H-C-H Bond Angle  | ~109.5°            | [2]          |
| Dipole Moment     | 1.69 - 1.70 D      | [1][9]       |

## Physicochemical Properties

The physical properties of **methanol** are largely dictated by the strong intermolecular hydrogen bonds formed between the hydroxyl group of one molecule and the lone pair of electrons on the oxygen atom of a neighboring molecule.[10][11] These interactions are responsible for its relatively high boiling point and miscibility with water.

**Table 2: Physicochemical Properties of Methanol**

| Property                           | Value                   | Temperature (°C) | Pressure | Reference(s) |
|------------------------------------|-------------------------|------------------|----------|--------------|
| Boiling Point                      | 64.7 °C                 | -                | 1 atm    | [1][12]      |
| Melting Point                      | -97.6 °C                | -                | 1 atm    | [1]          |
| Density                            | 0.792 g/cm <sup>3</sup> | 20               | 1 atm    | [1]          |
| Vapor Pressure                     | 13.02 kPa               | 20               | -        | [1]          |
| Viscosity                          | 0.59 mPa·s              | 20               | -        | [1]          |
| Surface Tension                    | 22.6 mN/m               | 20               | -        | [13]         |
| Refractive Index (n <sub>D</sub> ) | 1.3288                  | 20               | -        | [1]          |
| pKa                                | 15.5                    | 25               | -        | [14]         |
| Flash Point                        | 11 °C                   | -                | -        | [15]         |
| Autoignition Temperature           | 464 °C                  | -                | -        | [15]         |

## Chemical Reactivity and Key Reactions

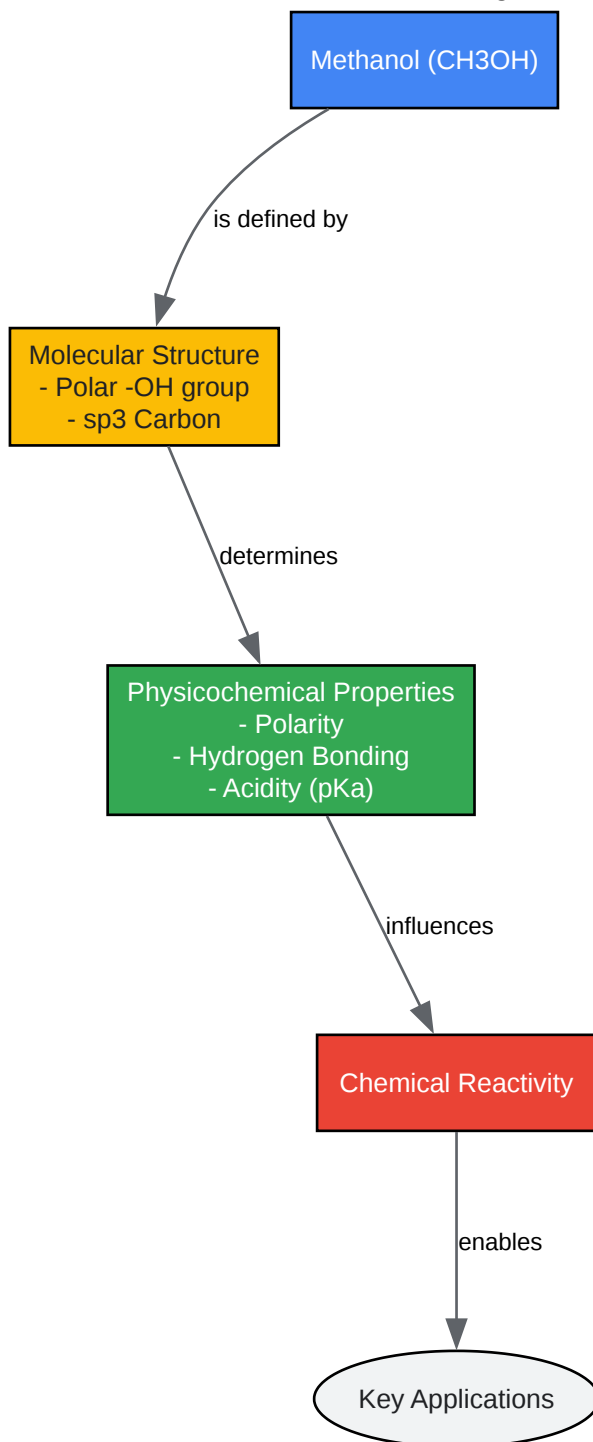
**Methanol**'s reactivity is centered around its hydroxyl group and, to a lesser extent, the C-H bonds of the methyl group. It can act as a nucleophile, an electrophile (after protonation of the hydroxyl group), and a weak acid.

### Major Classes of Reactions:

- Combustion: **Methanol** burns readily in the presence of oxygen to produce carbon dioxide and water.[5]
  - $2 \text{CH}_3\text{OH} + 3 \text{O}_2 \rightarrow 2 \text{CO}_2 + 4 \text{H}_2\text{O}$
- Oxidation: Mild oxidation of **methanol** yields formaldehyde, which can be further oxidized to formic acid and ultimately carbon dioxide.[5][16]
  - $\text{CH}_3\text{OH} + [\text{O}] \rightarrow \text{H}_2\text{CO} + \text{H}_2\text{O}$

- Esterification: In the presence of an acid catalyst, **methanol** reacts with carboxylic acids to form methyl esters (Fischer esterification).<sup>[5][16]</sup>
  - $\text{RCOOH} + \text{CH}_3\text{OH} \rightleftharpoons \text{RCOOCH}_3 + \text{H}_2\text{O}$
- Dehydration: Dehydration of **methanol**, typically using a strong acid catalyst, produces dimethyl ether.<sup>[17]</sup>
  - $2 \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{OCH}_3 + \text{H}_2\text{O}$
- Reaction with Active Metals: **Methanol** reacts with active metals like sodium to form sodium methoxide and hydrogen gas.
  - $2 \text{CH}_3\text{OH} + 2 \text{Na} \rightarrow 2 \text{CH}_3\text{ONa} + \text{H}_2$

## Methanol's Core Chemical Logic

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**Methanol's** core chemical logic.

## Experimental Protocols

### Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of liquid.

Materials:

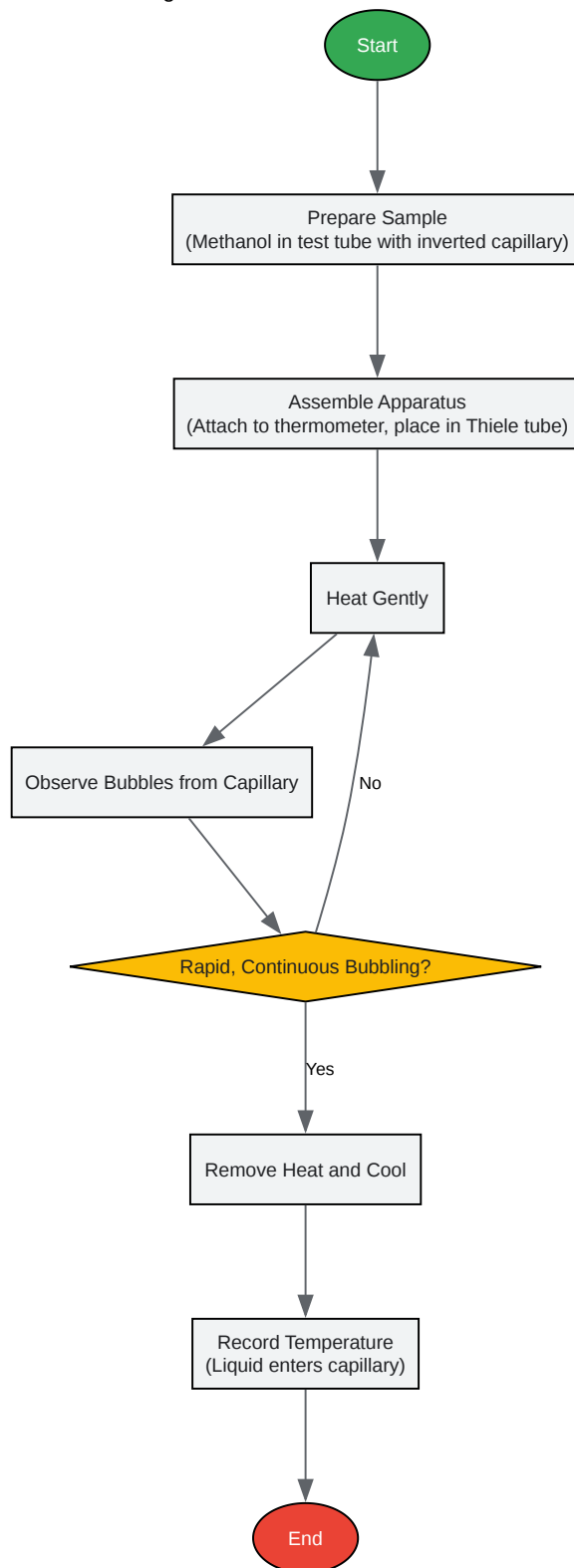
- Thiele tube
- Thermometer
- Small test tube
- Capillary tube (sealed at one end)
- Rubber band or wire for attaching the test tube to the thermometer
- Heating source (Bunsen burner or heating mantle)
- Mineral oil

Procedure:

- Fill the Thiele tube with mineral oil to a level just above the side arm.
- Add a small amount of **methanol** (a few drops) to the small test tube.
- Place the capillary tube, sealed end up, into the test tube containing the **methanol**.
- Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.
- Immerse the assembly in the Thiele tube, with the heat being applied to the side arm.
- Heat the Thiele tube gently. As the temperature approaches the boiling point of **methanol**, a stream of bubbles will emerge from the open end of the capillary tube.
- Continue heating until a rapid and continuous stream of bubbles is observed.

- Remove the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

## Boiling Point Determination Workflow

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Boiling Point Determination Workflow.



## Spectroscopic Analysis

### Sample Preparation:

- Dissolve approximately 5-10 mg of **methanol** in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ).[\[10\]](#)[\[18\]](#)
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ( $\delta = 0.00$  ppm).[\[10\]](#)
- Transfer the solution to a standard 5 mm NMR tube.

### Typical $^1\text{H}$ NMR Parameters:

- Number of scans: 16-64[\[10\]](#)
- Relaxation delay: 1-2 seconds[\[10\]](#)
- Pulse width: ~30-45 degrees[\[10\]](#)

### Typical $^{13}\text{C}$ NMR Parameters:

- Number of scans: 1024-4096 (or more, depending on concentration)[\[10\]](#)
- Relaxation delay: 2-5 seconds[\[10\]](#)
- Pulse program: Proton-decoupled experiment[\[10\]](#)

### Expected $^1\text{H}$ NMR Signals (in $\text{CDCl}_3$ ):

- A quartet at ~3.49 ppm (hydroxyl proton, -OH). The multiplicity may vary or the peak may be broad due to exchange.
- A doublet at ~1.23 ppm (methyl protons,  $-\text{CH}_3$ ).

### Expected $^{13}\text{C}$ NMR Signal (in $\text{CDCl}_3$ ):

- A single peak at ~49.9 ppm.

#### Procedure:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Acquire a background spectrum of the empty ATR accessory.
- Place a drop of **methanol** onto the center of the ATR crystal.
- Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Clean the ATR crystal thoroughly after the measurement.

#### Key IR Absorption Bands:

- O-H stretch: Strong, broad band around  $3300\text{ cm}^{-1}$  (due to hydrogen bonding).
- C-H stretch: Medium to strong bands between  $2800\text{--}3000\text{ cm}^{-1}$ .
- C-O stretch: Strong band around  $1030\text{ cm}^{-1}$ .

#### Sample Introduction:

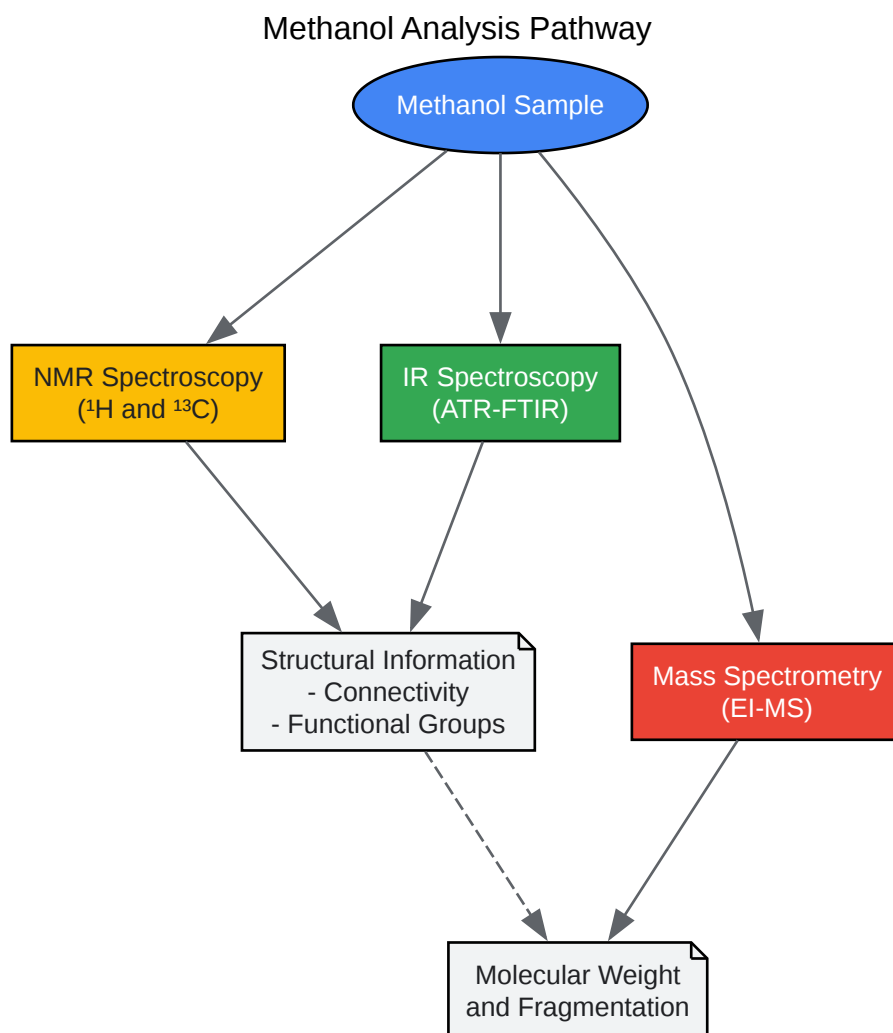
- For volatile liquids like **methanol**, direct injection via a heated probe or gas chromatography (GC) inlet is common.

#### Typical EI-MS Parameters:

- Ionization Energy:  $70\text{ eV}$  [\[19\]](#)

#### Expected Fragmentation Pattern:

- Molecular Ion ( $M^{+\cdot}$ ):  $m/z = 32$
- Base Peak:  $m/z = 31$  ( $[M-H]^+$ )
- Other Fragments:  $m/z = 29$  ( $[CHO]^+$ ),  $m/z = 15$  ( $[CH_3]^+$ )



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**Methanol** Analysis Pathway.

## Conclusion

This guide has provided a detailed overview of the fundamental chemical properties and structural characteristics of **methanol**. The tabulated quantitative data offers a quick reference for key parameters, while the experimental protocols provide a practical foundation for laboratory work. A thorough understanding of these core principles is essential for the effective and safe utilization of **methanol** in research, development, and industrial applications.

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